2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a synthetic compound identified as a potential lead compound for the development of novel anticancer drugs. [] It belongs to the class of organic compounds known as chromenones, characterized by a fused benzene and pyran ring system with a ketone group. This compound exhibits potential inhibitory activity against Lysine-Specific Demethylase 5A (KDM5A). []
One study describes the synthesis of 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide. [] While the specific synthetic steps for this particular compound are not explicitly detailed, the study mentions its selection from the Asinex libraries, suggesting it is commercially available. The study focuses on its potential as a KDM5A inhibitor through pharmacophore modeling, virtual screening, and docking analysis. []
The mechanism of action of 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is proposed to be through the inhibition of KDM5A. [] KDM5A is an enzyme involved in the epigenetic regulation of gene expression. Overexpression of KDM5A is implicated in various cancers, promoting cell proliferation and resistance to chemotherapy. [] While the precise binding interactions are yet to be elucidated, the compound is believed to interfere with KDM5A's enzymatic activity, potentially by binding to its active site. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2